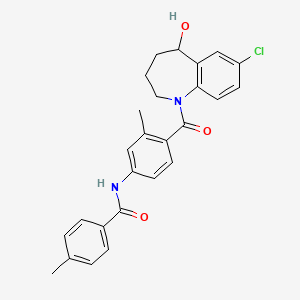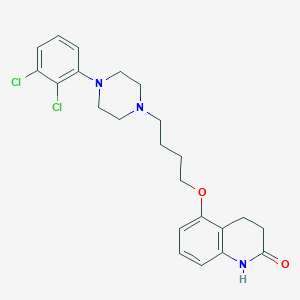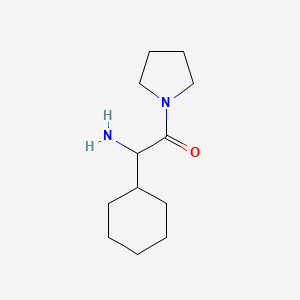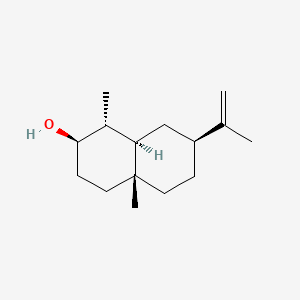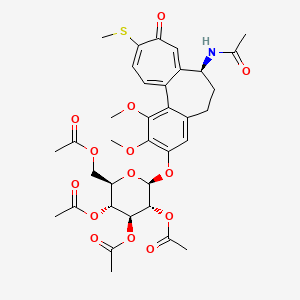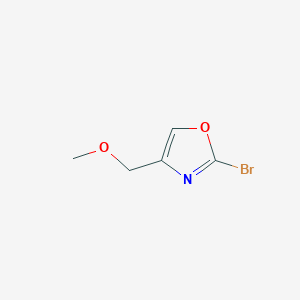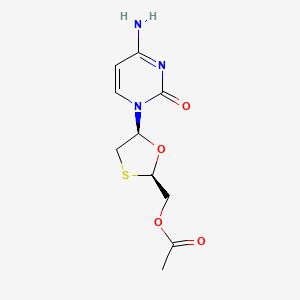
o-Acetyllamivudine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . This compound is characterized by the addition of an acetyl group to lamivudine, which can potentially alter its pharmacokinetic and pharmacodynamic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using methods such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
o-Acetyllamivudine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of deacetylated lamivudine.
Aplicaciones Científicas De Investigación
o-Acetyllamivudine has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogs.
Biology: Investigated for its potential effects on cellular processes.
Medicine: Explored for its antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceutical formulations
Mecanismo De Acción
o-Acetyllamivudine, like lamivudine, is phosphorylated intracellularly to its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA by reverse transcriptase and HBV polymerase, leading to chain termination and inhibition of viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Lamivudine: The parent compound, used widely in antiviral therapy.
Emtricitabine: Another nucleoside reverse transcriptase inhibitor with similar applications.
Zidovudine: An older nucleoside analog used in HIV treatment.
Uniqueness
o-Acetyllamivudine’s uniqueness lies in its acetyl group, which can potentially enhance its pharmacokinetic properties, making it a subject of interest for further research and development .
Propiedades
Número CAS |
151767-03-2 |
|---|---|
Fórmula molecular |
C10H13N3O4S |
Peso molecular |
271.30 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate |
InChI |
InChI=1S/C10H13N3O4S/c1-6(14)16-4-9-17-8(5-18-9)13-3-2-7(11)12-10(13)15/h2-3,8-9H,4-5H2,1H3,(H2,11,12,15)/t8-,9+/m0/s1 |
Clave InChI |
GOKJDGDJMGPXQO-DTWKUNHWSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)N |
SMILES canónico |
CC(=O)OCC1OC(CS1)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


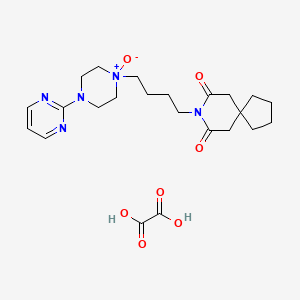
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
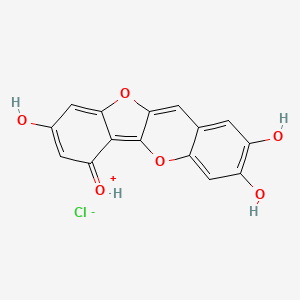
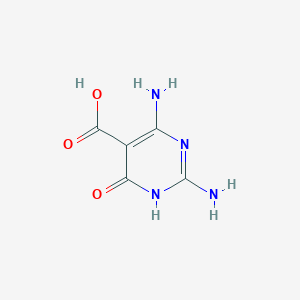
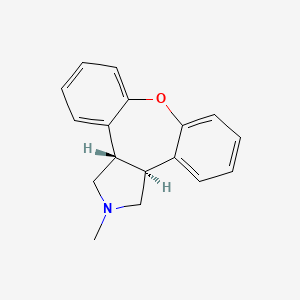
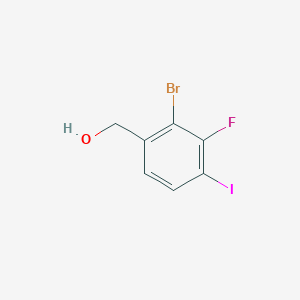

![[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate](/img/structure/B13434993.png)
